molecular formula C24H29N3O2 B4792832 N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

Cat. No. B4792832
M. Wt: 391.5 g/mol
InChI Key: FTFOTLRTFUHUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide, also known as CX717, is a novel compound that has received significant attention in recent years due to its potential applications in the field of neuroscience. It is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and memory formation.

Mechanism of Action

N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide have been extensively studied in animal models. N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has been shown to enhance synaptic transmission and long-term potentiation, which are important processes for memory formation. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. In addition, N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has been shown to have a low toxicity profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has several advantages for use in lab experiments. It is a highly specific modulator of the AMPA receptor, which allows for precise manipulation of synaptic transmission. It also has a low toxicity profile and does not produce significant side effects. However, N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has some limitations, including its relatively short half-life and poor bioavailability, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide. One area of focus is the development of more potent and selective modulators of the AMPA receptor. Another area of focus is the investigation of the potential therapeutic applications of N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, the use of N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide in combination with other drugs or therapies is an area of interest for future research.

Scientific Research Applications

N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models and has been proposed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. N-cyclooctyl-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide has also been investigated for its potential use in enhancing the performance of healthy individuals in cognitive tasks.

properties

IUPAC Name

N-cyclooctyl-N'-(9-ethylcarbazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-2-27-21-13-9-8-12-19(21)20-16-18(14-15-22(20)27)26-24(29)23(28)25-17-10-6-4-3-5-7-11-17/h8-9,12-17H,2-7,10-11H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFOTLRTFUHUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NC3CCCCCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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